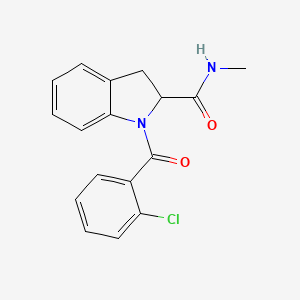

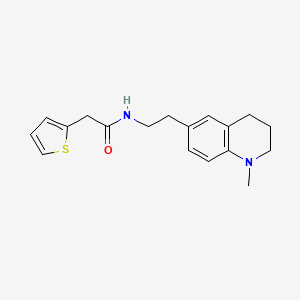

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that consist of two nitrogen atoms adjacent to three carbon atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

Pyrazoles and their derivatives can be synthesized using a variety of methods . A series of novel 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones and 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-phenylquinolin-2(1H)-ones were synthesized by the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one .Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles and their derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . They are also described as inhibitors of protein glycation .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on their chemical structure . Many pyrazoles have shown luminescent and fluorescent properties. Some of these compounds have important applications in material chemistry .Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their various biological effects .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways . These pathways are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate in laboratory experiments include its stability and its ability to be easily synthesized. In addition, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various compounds on cell signaling pathways. However, there are some limitations to using this compound in laboratory experiments. One limitation is that it is not always possible to accurately measure the concentration of this compound in the sample, as it can be degraded by light or heat. In addition, it can be difficult to control the concentration of this compound in the sample, as it can be metabolized by the cells in the sample.

Direcciones Futuras

There are a number of potential future directions for the study of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate. One potential direction is to further investigate the biochemical and physiological effects of this compound on various cell signaling pathways, as well as to investigate the potential therapeutic applications of this compound. In addition, further research could be done to investigate the potential of this compound to be used as a food preservative, as well as its potential to be used in the treatment of age-related diseases. Finally, further research could be done to investigate the potential of this compound to be used as a drug delivery system, as well as to investigate the potential of this compound to be used in the treatment of neurological disorders.

Métodos De Síntesis

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate can be synthesized by a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method, as it is relatively simple and can be carried out in a single step. The Wittig reaction is a more complex method, but it has the advantage of being able to produce this compound with a higher degree of purity. The Ullmann reaction is also a complex method, but it has the advantage of being able to produce this compound with a higher degree of purity than the other two methods.

Aplicaciones Científicas De Investigación

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has been studied extensively in scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as being able to modulate cell signaling pathways. It has been studied for its potential to be used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, this compound has been studied for its potential to be used as a food preservative, as well as for its potential to be used in the treatment of age-related diseases.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZMAGNIZNAZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2903445.png)

![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2903447.png)

![2-(2-Chlorophenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2903449.png)

![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2903450.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903452.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2903455.png)

![N-(2-methoxyphenyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2903458.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B2903461.png)

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2903462.png)